molecular formula C27H23N3O3S B12057693 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12057693
M. Wt: 469.6 g/mol
InChI Key: KGFWBKHBFDRZBI-UHFFFAOYSA-N
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Description

4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound with the molecular formula C27H23N3O3S and a molecular weight of 469.567 . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE involves multiple steps, typically starting with the preparation of benzothiazole derivatives. Common synthetic pathways include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied in the industrial synthesis of similar compounds.

Chemical Reactions Analysis

Types of Reactions

4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C27H23N3O3S/c1-3-14-30-21-7-5-4-6-19(21)24(31)23(27(30)33)25(32)28-18-11-9-17(10-12-18)26-29-20-13-8-16(2)15-22(20)34-26/h4-13,15,31H,3,14H2,1-2H3,(H,28,32)

InChI Key

KGFWBKHBFDRZBI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

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